molecular formula C9H8ClNS B022381 2-(1-Chloroethyl)benzothiazole CAS No. 110704-27-3

2-(1-Chloroethyl)benzothiazole

Cat. No. B022381
CAS RN: 110704-27-3
M. Wt: 197.69 g/mol
InChI Key: RZSLIFPQFDTXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Chloroethyl)benzothiazole (CEB) is a synthetic compound that has been extensively studied for its potential applications in scientific research. CEB is a benzothiazole derivative that contains a chloroethyl group, which makes it a highly reactive molecule that can interact with various biological systems.

Scientific Research Applications

2-(1-Chloroethyl)benzothiazole has been widely used in scientific research as a tool to study the effects of alkylating agents on DNA and other biological molecules. 2-(1-Chloroethyl)benzothiazole is a potent DNA alkylating agent that can form covalent bonds with the nucleophilic sites of DNA, leading to the formation of DNA adducts. These adducts can cause DNA damage and interfere with DNA replication and transcription, ultimately leading to cell death.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)benzothiazole involves the formation of covalent bonds between the chloroethyl group of 2-(1-Chloroethyl)benzothiazole and the nucleophilic sites of DNA. The resulting DNA adducts can interfere with DNA replication and transcription, leading to cell death. 2-(1-Chloroethyl)benzothiazole can also interact with other biological molecules such as proteins and enzymes, further contributing to its cytotoxic effects.
Biochemical and Physiological Effects:
2-(1-Chloroethyl)benzothiazole has been shown to induce DNA damage and cell death in a variety of cell types, including cancer cells. 2-(1-Chloroethyl)benzothiazole can also induce apoptosis, a programmed cell death mechanism that is essential for maintaining tissue homeostasis. In addition, 2-(1-Chloroethyl)benzothiazole can affect various physiological processes such as cell cycle progression, gene expression, and protein synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-Chloroethyl)benzothiazole in lab experiments is its high reactivity, which allows for efficient DNA alkylation and cell death induction. However, 2-(1-Chloroethyl)benzothiazole also has some limitations, such as its potential toxicity to non-target cells and its limited solubility in aqueous solutions. Therefore, careful dosage and experimental design are necessary to minimize the potential side effects of 2-(1-Chloroethyl)benzothiazole.

Future Directions

There are several future directions for research on 2-(1-Chloroethyl)benzothiazole. One direction is to investigate the potential use of 2-(1-Chloroethyl)benzothiazole as a chemotherapeutic agent for cancer treatment. Another direction is to explore the effects of 2-(1-Chloroethyl)benzothiazole on different biological systems such as bacteria, fungi, and viruses. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the cytotoxic effects of 2-(1-Chloroethyl)benzothiazole and to develop more efficient and specific 2-(1-Chloroethyl)benzothiazole derivatives for research purposes.

properties

CAS RN

110704-27-3

Product Name

2-(1-Chloroethyl)benzothiazole

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

2-(1-chloroethyl)-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNS/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3

InChI Key

RZSLIFPQFDTXPX-UHFFFAOYSA-N

SMILES

CC(C1=NC2=CC=CC=C2S1)Cl

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)Cl

synonyms

Benzothiazole, 2-(1-chloroethyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-benzothiazolyl)ethanol (2.5 g) prepared according to J. Indian Chem. Soc., 566 (1974) in methylene chloride (50 ml) was added thionyl chloride (3.32 g) and the resulting solution stirred at room temperature for 1 hour. The solution was poured onto ice-water (100 ml) and the organic extract separated. This extract was washed with aqueous bicarbonate (10 ml of a 5% solution) and then with water (50 ml). The methylene chloride layer was dried over anhydrous magnesium sulfate and evaporated to a light yellow oil (2.08 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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